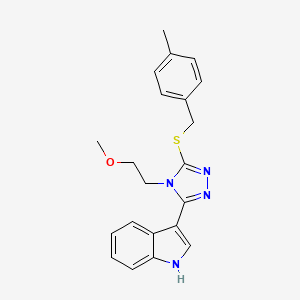

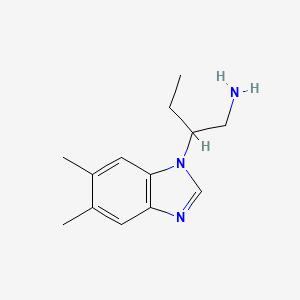

![molecular formula C10H13F3N2O B3002101 2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol CAS No. 2166553-36-0](/img/structure/B3002101.png)

2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While the exact synthesis of 2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol is not described, the papers provide information on related compounds. For instance, the synthesis of imidazo[1,2-a]pyridine derivatives is discussed, which involves the formation of stable solid compounds with good fluorescent properties . Similarly, the synthesis of complex pyridine derivatives with trifluoromethyl groups is described, indicating that the trifluoromethyl group can be introduced into pyridine compounds to enhance certain properties like antioxidant and antimicrobial activities . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of this compound likely includes a trifluoromethyl group, which is known to influence the electronic properties of molecules and can enhance the stability and reactivity of certain functional groups . The imidazo[1,5-a]pyridine moiety is a heterocyclic compound that is often used in the design of fluorescent materials due to its favorable electronic properties .

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of this compound. However, the presence of the trifluoromethyl group can be associated with increased reactivity in certain types of chemical reactions, such as nucleophilic substitution, due to the electron-withdrawing nature of the fluorine atoms . The imidazo[1,5-a]pyridine core may also participate in various chemical transformations, particularly those relevant to the synthesis of fluorescent compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly provided in the papers. However, based on the properties of similar compounds, it can be inferred that the trifluoromethyl group would likely contribute to the compound's lipophilicity and could affect its boiling point and stability . The imidazo[1,5-a]pyridine moiety may contribute to the compound's solid-state properties, such as melting point, and its potential fluorescence . The ethanol part of the molecule suggests solubility in organic solvents and potential for hydrogen bonding .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- A study focused on synthesizing a series of trihalomethylated and non-symmetrical substituted pyridines, which are structurally related to 2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol. These compounds were obtained through cyclocondensation reactions and yielded varying results based on the solvent and reaction conditions used (Bonacorso et al., 2009).

Fluorescent Properties

- Research into the fluorescent properties of imidazo[1,2-a]pyridine-based compounds, which are closely related to the chemical structure , showed that modifications in the structure can lead to varying fluorescent properties. This indicates potential applications in organic electronics or as fluorescent markers (Tomoda et al., 1999).

Pharmaceutical Applications

- A compound, 2,2,2-Trifluoro-1-{4-[(4-fluorophenyl)amino]pyrimidin-5-yl}-1-[1-(methylsulfonyl)piperidin-4-yl]ethanol, structurally similar to the one , was identified as a potent aldosterone synthase inhibitor. This suggests potential applications in the pharmaceutical industry, particularly in the development of new drugs (Meguro et al., 2017).

Photophysical Properties

- The synthesis and study of tetrahydro (imidazo[1,5-a]pyridin-3-yl)phenols, which are structurally related, revealed intense fluorescence under UV light. This implies potential applications in the field of organic dyes and photonic materials (Marchesi et al., 2019).

Mecanismo De Acción

Target of Action

Compounds with a -cf3 group have been known to exhibit improved drug potency toward enzymes such as reverse transcriptase .

Mode of Action

It is known that trifluoroacetophenone, a related compound, can form complexes with lewis bases such as thf or pyridine through hydrogen bonding . This could potentially influence the interaction of 2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol with its targets.

Biochemical Pathways

Related compounds have been found to incite the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, eventually leading to the activation of caspase 3 .

Pharmacokinetics

Related compounds such as 2,2,2-trifluoroethyl methacrylate have been found to have a boiling point of 59 °c/100 mmhg and a density of 1181 g/mL at 25 °C .

Result of Action

Related compounds have been found to initiate cell death via the mitochondrial apoptotic pathway .

Action Environment

It is known that the trifluoromethyl group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, which could potentially be influenced by environmental factors .

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N2O/c1-6-14-8(9(16)10(11,12)13)7-4-2-3-5-15(6)7/h9,16H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAVDYOKDCWNSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2N1CCCC2)C(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5-cyclopropylpyridin-3-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B3002019.png)

![N-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B3002020.png)

![1-methyl-3-(2-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3002021.png)

![5-Bromo-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B3002028.png)

![2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]phenol](/img/structure/B3002032.png)

![tert-Butyl N-[(4S)-4-{[(benzyloxy)carbonyl]amino}-4-[(naphthalen-2-yl)carbamoyl]butyl]carbamate](/img/structure/B3002034.png)

![3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol](/img/structure/B3002036.png)

![4-(4-ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B3002037.png)